1,1,1,3-Tetrachloroacetone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

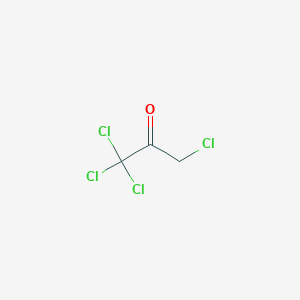

1,1,1,3-Tetrachloroacetone is a useful research compound. Its molecular formula is C3H2Cl4O and its molecular weight is 195.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate for Chemical Reactions

1,1,1,3-Tetrachloroacetone serves as an important intermediate in the synthesis of a variety of chemical compounds. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, making it valuable in the production of pharmaceuticals and agrochemicals. The compound can be synthesized through the chlorination of acetone or its derivatives under controlled conditions, typically involving chlorine gas and a catalyst like iodine .

Biochemical Applications

Reagent in Biochemical Assays

In biochemical research, this compound is utilized as a reagent in various assays. It has been shown to interact with enzymes such as lactate dehydrogenase and phosphatase. This interaction can inhibit enzyme activity, providing insights into enzyme kinetics and metabolic pathways .

Cellular Effects and Mechanisms

The compound influences cellular processes by altering signaling pathways and gene expression. For instance, its ability to inhibit key enzymes can disrupt glycolytic pathways and reduce ATP production within cells. This property is particularly useful for studying metabolic disorders and the effects of toxic compounds on cellular function .

Industrial Applications

Production of Dyes and Pigments

One of the most significant industrial applications of this compound is in the dye and pigment industry. It acts as a reductant in the production of azo dyes, which are widely used in textiles. The compound helps reduce metal ions in dye baths, facilitating the formation of desired dye colors .

Synthesis of Agrochemicals

In agriculture, this compound is employed in the synthesis of various agrochemical substances. Its reactivity allows it to be used as a building block for creating herbicides and pesticides that are essential for modern agricultural practices .

Safety and Environmental Considerations

As with many chlorinated compounds, this compound poses certain health risks. It is classified as corrosive and toxic upon exposure. Safety measures must be implemented when handling this compound to mitigate potential hazards associated with its use in laboratory and industrial settings .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Biochemical Assays | Reagent that interacts with enzymes; affects metabolic pathways |

| Industrial Production | Used in dye production; acts as a reductant for azo dyes |

| Agrochemical Synthesis | Building block for herbicides and pesticides |

Case Studies

- Biochemical Interaction Study : Research demonstrated that this compound inhibits lactate dehydrogenase activity by binding to the enzyme's active site. This inhibition was quantified using kinetic assays that revealed a significant decrease in enzyme activity at varying concentrations of the compound .

- Dye Production Process : In an industrial setting, this compound was utilized to produce a specific azo dye by reducing metal ions in the dye bath. The resulting color yield was significantly improved compared to traditional reductants used previously .

Eigenschaften

CAS-Nummer |

16995-35-0 |

|---|---|

Molekularformel |

C3H2Cl4O |

Molekulargewicht |

195.9 g/mol |

IUPAC-Name |

1,1,1,3-tetrachloropropan-2-one |

InChI |

InChI=1S/C3H2Cl4O/c4-1-2(8)3(5,6)7/h1H2 |

InChI-Schlüssel |

MSZQBKOLHPDFFD-UHFFFAOYSA-N |

SMILES |

C(C(=O)C(Cl)(Cl)Cl)Cl |

Kanonische SMILES |

C(C(=O)C(Cl)(Cl)Cl)Cl |

Siedepunkt |

183.0 °C |

melting_point |

65.0 °C |

Key on ui other cas no. |

31422-61-4 16995-35-0 |

Piktogramme |

Acute Toxic |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.